![molecular formula C₉H₁₀F₃NO₂ B1142369 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol CAS No. 852392-18-8](/img/structure/B1142369.png)

2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol is a compound of interest due to its relevance in various chemical syntheses and potential applications in pharmaceuticals. It is characterized by the presence of an amino group, a trifluoromethoxy phenyl group, and an ethanol moiety in its structure.

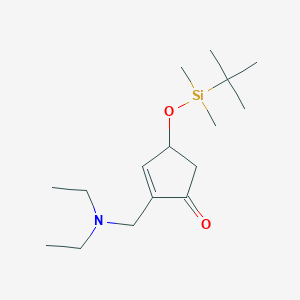

Synthesis Analysis

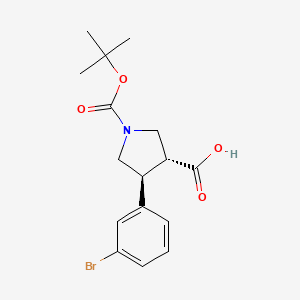

The synthesis of related compounds involves various strategies including enantioselective synthesis and biocatalytic reductions. For instance, an efficient synthetic process for (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, a compound with structural similarities, was developed using asymmetric reduction catalyzed by Leifsonia xyli CCTCC M 2010241 cells, highlighting the potential for microbial assistance in the synthesis of complex fluorinated compounds (Ouyang et al., 2013).

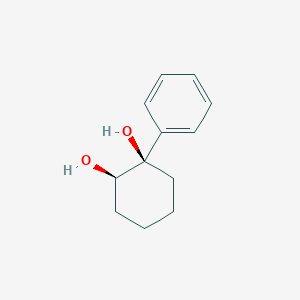

Molecular Structure Analysis

The molecular structure of closely related compounds, such as 1-phenyl-2-(2-pyridyl)ethanol, can be elucidated using techniques like IR, 1H-NMR, and X-ray diffraction. These compounds often exhibit interesting hydrogen bonding patterns that contribute to their stability and reactivity (Percino et al., 2015).

Chemical Reactions and Properties

Fluorinated compounds often undergo unique chemical reactions due to the electronegativity of fluorine. For example, bis(2-methoxyethyl)aminosulfur trifluoride has been reported as an effective reagent for the conversion of alcohols to alkyl fluorides and carboxylic acids to their trifluoromethyl derivatives, indicating the potential for fluorination reactions involving compounds like 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol (Lal et al., 1999).

Wissenschaftliche Forschungsanwendungen

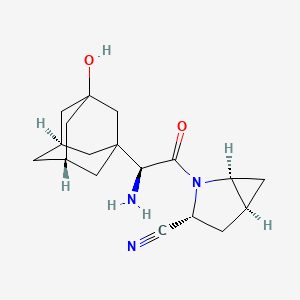

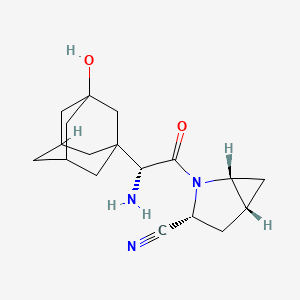

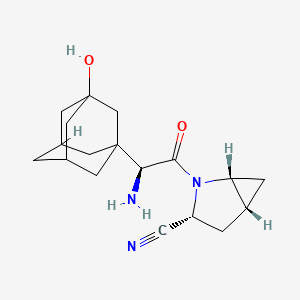

Biocatalytic Applications

A study identified a catalyst derived from Burkholderia cenocepacia for the efficient anti-Prelog’s bioreduction of 3,5-bis(trifluoromethyl) acetophenone, highlighting the potential of this compound as a key chiral intermediate in pharmaceutical applications (Yu et al., 2018). This discovery underscores the role of such compounds in the synthesis of aprepitant, a medication used to prevent chemotherapy-induced nausea and vomiting.

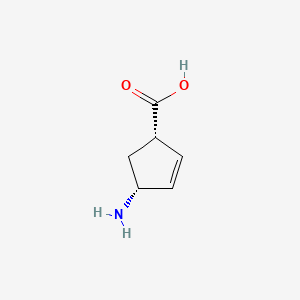

Synthetic Chemistry and Antibacterial Activity

Another study explored the synthesis of new 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles, demonstrating their regioselective manner and potential antibacterial properties (Kumar et al., 2005). This research points to the applications of trifluoromethylated compounds in developing new antibacterial agents.

Material Science and Nonlinear Optical (NLO) Applications

Research into the development of electro-optical active polyurethanes incorporated derivatives of 2-{(2-hydroxyethyl)-[4-(4-nitrophenylazo)phenyl]amino}ethanol for NLO performance, indicating the utility of such compounds in creating materials with specific optical properties (Jecs et al., 2009). This work demonstrates the potential of amino alcohols in the field of optical materials, especially for applications requiring controlled light manipulation.

Environmental and Green Chemistry

A study on the combinatorial synthesis of 2-amino-4-phenyl-5-H-indeno[1,2-d]pyrimidine-5-one derivatives highlighted an environmentally friendly method that adheres to green chemistry principles. This research emphasizes the importance of developing sustainable synthetic methods that minimize the environmental impact (Patravale et al., 2014).

Controlled Release and Bioactive Delivery

The development of chitosan films incorporating β-cyclodextrin inclusion complexes for controlled release of bioactives, such as 2-phenyl ethanol, showcases the application of these compounds in food preservation and antimicrobial packaging (Zarandona et al., 2020). This research demonstrates the utility of amino alcohols in creating functional materials for extended release and protection of volatile bioactive compounds.

Eigenschaften

IUPAC Name |

2-amino-1-[3-(trifluoromethoxy)phenyl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-2-6(4-7)8(14)5-13/h1-4,8,14H,5,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGZPXKBMIKDGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]glycine](/img/no-structure.png)